molecular formula C7H10ClF2NO B2499166 4-(Difluoromethyl)piperidine-1-carbonyl chloride CAS No. 1935343-50-2

4-(Difluoromethyl)piperidine-1-carbonyl chloride

Cat. No.: B2499166
CAS No.: 1935343-50-2
M. Wt: 197.61
InChI Key: DGJQRNOQXRUXOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Difluoromethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylating reagents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

4-(Difluoromethyl)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Biological Activity

4-(Difluoromethyl)piperidine-1-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C7H10ClF2N
  • Molecular Weight : 197.61 g/mol
  • InChI : InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with difluoromethylating agents like difluoromethyl iodide in the presence of bases such as potassium carbonate. The reaction is generally conducted in organic solvents like dichloromethane under controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group significantly enhances the compound's binding affinity and selectivity, facilitating modulation of enzymatic and receptor activities.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Enzyme Inhibition : It is explored for its potential as an enzyme inhibitor, which could be beneficial in treating various diseases.
  • Receptor Modulation : Its ability to interact with G protein-coupled receptors (GPCRs) suggests potential applications in modulating signaling pathways involved in numerous physiological processes .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Neurotoxicity Studies

The compound's structural analogs have been studied for neurotoxic effects, particularly in relation to Parkinson's disease models. Research has shown that certain piperidine derivatives can cross the blood-brain barrier and affect dopaminergic neurons, leading to neurotoxicity similar to that observed with MPTP (a known neurotoxin) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. Variations in the substituents on the piperidine ring significantly influence the pharmacological properties. For example, compounds with different fluorinated groups have shown varying degrees of receptor affinity and inhibitory activity against specific enzymes .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(Trifluoromethyl)piperidine-1-carbonyl chlorideContains a trifluoromethyl group; different reactivityPotentially higher stability but varied activity
4-(Fluoromethyl)piperidine-1-carbonyl chlorideSingle fluorine atom; distinct chemical propertiesVaries widely in pharmacological effects

The differences in biological activity among these compounds highlight the significance of fluorine substitution patterns on their pharmacodynamics.

Properties

IUPAC Name

4-(difluoromethyl)piperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQRNOQXRUXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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